molecular formula C18H21N3O B5703251 2-(3-cyano-2-methyl-1H-indol-1-yl)-N-cyclohexylacetamide

2-(3-cyano-2-methyl-1H-indol-1-yl)-N-cyclohexylacetamide

Cat. No. B5703251
M. Wt: 295.4 g/mol
InChI Key: KOYCWUIHKPRHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-cyano-2-methyl-1H-indol-1-yl)-N-cyclohexylacetamide is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

2-(3-cyano-2-methyl-1H-indol-1-yl)-N-cyclohexylacetamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 2-(3-cyano-2-methyl-1H-indol-1-yl)-N-cyclohexylacetamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis in cancer cells, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-cyano-2-methyl-1H-indol-1-yl)-N-cyclohexylacetamide has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3-cyano-2-methyl-1H-indol-1-yl)-N-cyclohexylacetamide in lab experiments is its high purity and yield. It can be synthesized using various methods and is readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound under controlled conditions to avoid any adverse effects.

Future Directions

There are numerous future directions for the research and development of 2-(3-cyano-2-methyl-1H-indol-1-yl)-N-cyclohexylacetamide. Some of the potential future directions include:
1. Further studies on the mechanism of action of this compound to better understand its anti-tumor properties.
2. Development of new synthesis methods to improve the yield and purity of this compound.
3. Studies on the potential use of this compound in combination with other anti-cancer drugs for improved efficacy.
4. Investigation of the potential use of this compound in the treatment of other diseases, such as inflammatory diseases.
Conclusion:
2-(3-cyano-2-methyl-1H-indol-1-yl)-N-cyclohexylacetamide is a novel chemical compound that has shown promising results in scientific research. Its anti-tumor properties and potential use in cancer therapy make it a subject of interest in the scientific community. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-(3-cyano-2-methyl-1H-indol-1-yl)-N-cyclohexylacetamide has been reported using various methods. One of the most commonly used methods involves the reaction of 3-cyano-2-methylindole with cyclohexylamine and acetic anhydride. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product in high yield and purity.

properties

IUPAC Name

2-(3-cyano-2-methylindol-1-yl)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-13-16(11-19)15-9-5-6-10-17(15)21(13)12-18(22)20-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYCWUIHKPRHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NC3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyano-2-methyl-1H-indol-1-yl)-N-cyclohexylacetamide

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